5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrrole ring, a pyridine ring, and a thioxodihydropyrimidine ring, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of 5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrrole and pyridine rings, followed by their coupling with the thioxodihydropyrimidine moiety. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds include other heterocyclic molecules with pyrrole, pyridine, and thioxodihydropyrimidine rings. These compounds may share some chemical properties but differ in their biological activity and applications. Examples of similar compounds are:
Omeprazole: A proton pump inhibitor used in the treatment of gastric acid-related disorders.
Pyrazoles: Known for their versatility in organic synthesis and medicinal chemistry.
The uniqueness of 5-{[2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(2,5-dimethyl-1-pyridin-4-ylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H18N4O2S/c1-11-9-13(12(2)22(11)14-5-7-19-8-6-14)10-15-16(23)20(3)18(25)21(4)17(15)24/h5-10H,1-4H3 |
InChI Key |
XCEWNDQUGDHZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=NC=C2)C)C=C3C(=O)N(C(=S)N(C3=O)C)C |
Origin of Product |
United States |
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